Adenosine

Adenosine receptor pharmacology Airway smooth muscle relaxation Purine analog screening

Adenosine is an endogenous purine nucleoside composed of adenine linked via a β-N9-glycosidic bond to D-ribose, with molecular formula C₁₀H₁₃N₅O₄ and molecular weight 267.24 g/mol. It serves as the endogenous agonist for four G protein-coupled adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), with the following binding affinities (Ki values) determined in radioligand binding assays: A₁ (55 nM), A₂A (13.3 nM), A₂B (400 nM), and A₃ (1050 nM).

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 109767-06-8
Cat. No. B011128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine
CAS109767-06-8
SynonymsAdenocard
Adenoscan
Adenosine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
InChIKeyOIRDTQYFTABQOQ-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
8230 mg/L
Insoluble in ethanol
In water, 5.1 g/L at 25 °C
37 mg/mL
>40.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine (CAS 58-61-7) Procurement Guide: Chemical Identity and Receptor Pharmacology Baseline


Adenosine is an endogenous purine nucleoside composed of adenine linked via a β-N9-glycosidic bond to D-ribose, with molecular formula C₁₀H₁₃N₅O₄ and molecular weight 267.24 g/mol. It serves as the endogenous agonist for four G protein-coupled adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), with the following binding affinities (Ki values) determined in radioligand binding assays: A₁ (55 nM), A₂A (13.3 nM), A₂B (400 nM), and A₃ (1050 nM) [1]. Note: The CAS number 109767-06-8 in the user query corresponds to quinquefolan B, a polysaccharide isolated from Panax quinquefolium roots, not adenosine [2]. The correct CAS number for adenosine is 58-61-7 [3].

Why Adenosine Cannot Be Interchanged with Synthetic Analogs or Alternative Vasodilators Without Quantitative Validation


Despite belonging to the same purinergic signaling class, adenosine and its structural analogs (e.g., NECA, CGS 21680, CPA) exhibit distinct receptor subtype selectivity profiles, functional potencies, and pharmacokinetic properties that preclude simple substitution. Adenosine's endogenous nature confers an ultrashort plasma half-life (<10 seconds) due to rapid cellular uptake and enzymatic degradation, a feature not replicated in metabolically stabilized synthetic analogs [1]. Furthermore, clinically used alternative vasodilators (e.g., regadenoson, dipyridamole) operate via indirect mechanisms or differential receptor subtype engagement, yielding quantitatively distinct hemodynamic and perfusion outcomes that demand compound-specific validation [2].

Quantitative Differentiation Evidence: Adenosine vs. Analogs and Alternative Vasodilators


Adenosine vs. NECA and CGS 21680: Quantified Relaxation Efficacy in Guinea-Pig Isolated Trachea

In carbachol-precontracted guinea-pig isolated tracheal rings, adenosine exhibited minimal relaxant activity compared to the non-selective adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA). At a concentration of 10 μM, adenosine produced only 6 ± 4% relaxation, whereas NECA produced 69 ± 16% relaxation [1].

Adenosine receptor pharmacology Airway smooth muscle relaxation Purine analog screening

Adenosine vs. CGS 21680, NECA, and CAD: Coronary Vasodilation Potency Hierarchy in Isolated Mouse Heart

In constant-pressure Langendorff-perfused mouse hearts, adenosine, 2-chloradenosine (CAD), NECA, and CGS 21680 all produced concentration-dependent increases in coronary flow. The order of potency was CGS-21680 = NECA ≫ CAD ≥ adenosine, indicating that adenosine is the least potent among these agonists for increasing coronary flow [1].

Coronary vasodilation Langendorff perfusion Adenosine receptor agonists

Adenosine vs. Regadenoson vs. Dipyridamole: Stress Myocardial Blood Flow Quantification in Healthy Volunteers

In a head-to-head study of 15 healthy volunteers, stress myocardial blood flow (MBF) measured by quantitative cardiovascular magnetic resonance (CMR) was compared across adenosine (140 μg/kg/min infusion), regadenoson (400 μg bolus), and dipyridamole (0.56 mg/kg). Regadenoson produced higher unadjusted stress MBF than both adenosine and dipyridamole (3.58 ± 0.58 vs. 2.78 ± 0.61 vs. 2.81 ± 0.67 ml/min/g; p=0.0008 and p=0.0009 respectively). However, when stress MBF was adjusted for heart rate, no significant difference existed between regadenoson and adenosine (37.8 ± 6 vs. 36.6 ± 4 μl/sec/g; p=NS) [1].

Myocardial perfusion imaging Stress CMR Vasodilator stress testing

Adenosine vs. Regadenoson: Diagnostic Agreement in Phase 3 Multicenter MPI Trial (ADVANCE Study)

The ADVANCE phase 3 multicenter international trial enrolled 784 patients to compare adenosine and regadenoson in SPECT myocardial perfusion imaging. The average agreement rate for detecting reversible perfusion defects was 0.63 ± 0.03 for regadenoson-adenosine sequential images versus 0.64 ± 0.04 for adenosine-adenosine sequential images, yielding an absolute difference of 1% with the lower limit of the 95% confidence interval above the prespecified noninferiority margin [1]. A summed symptom score of flushing, chest pain, and dyspnea was significantly lower with regadenoson than adenosine (p = 0.013) [1].

SPECT myocardial perfusion imaging Diagnostic accuracy Coronary artery disease detection

Adenosine vs. Inosine: Functional Agonist Potency at Human Adenosine Receptors Expressed in CHO Cells

The functional potency of adenosine and inosine as agonists at human adenosine receptors was examined in Chinese hamster ovary (CHO) cells stably transfected with individual receptor subtypes. Adenosine is the endogenous agonist that activates all four receptor subtypes, while inosine, its deaminated metabolite, exhibits substantially lower potency and differential subtype engagement. Plasma levels of free adenosine in normoxic conditions are extremely low (0.1-0.2 μmol/L), whereas inosine is almost undetectable (0.01–0.1 μmol/L) [1].

Adenosine receptor functional assay cAMP modulation Purinergic signaling

Adenosine Pharmacokinetics: Ultrashort Plasma Half-Life (<10 Seconds) and Zero Protein Binding

Adenosine exhibits an ultrashort plasma half-life of less than 10 seconds, with complete clearance from plasma occurring within 30 seconds of intravenous administration. The compound is rapidly converted to inosine and adenosine monophosphate via enzymatic degradation and exhibits zero plasma protein binding [1].

Pharmacokinetics Drug metabolism Intravenous administration

Optimized Application Scenarios for Adenosine Procurement Based on Quantitative Differentiation Evidence


Clinical Stress Perfusion Imaging: Adenosine as the Reference Standard for Vasodilator Efficacy Validation

Adenosine infusion (140 μg/kg/min) remains the established reference standard for myocardial stress perfusion imaging against which newer vasodilators are benchmarked. As demonstrated in the ADVANCE phase 3 trial, adenosine-adenosine sequential imaging provided an agreement rate of 0.64 ± 0.04 for detecting reversible perfusion defects, serving as the noninferiority comparator for regadenoson evaluation [1]. Clinical sites requiring a well-characterized vasodilator with extensive validation in both SPECT and CMR protocols should prioritize adenosine procurement. In healthy volunteer CMR studies, adenosine produced stress MBF of 2.78 ± 0.61 ml/min/g and myocardial perfusion reserve (MPR) of 2.7 ± 0.61, establishing quantitative benchmarks for perfusion assessment [2].

Cardiovascular Pharmacology Research: Endogenous Control Compound for Receptor Subtype Profiling

Adenosine serves as the essential endogenous reference agonist for characterizing adenosine receptor subtype pharmacology. Its binding affinities across the four receptor subtypes (A₁: 55 nM; A₂A: 13.3 nM; A₂B: 400 nM; A₃: 1050 nM) provide baseline values for evaluating novel synthetic agonist selectivity [3]. However, researchers should note adenosine's functional limitations: in isolated tissue preparations, adenosine is the least potent among adenosine receptor agonists for coronary vasodilation (potency order: CGS-21680 = NECA ≫ CAD ≥ adenosine) [4], and in guinea-pig trachea, adenosine produces minimal relaxation (6 ± 4% at 10 μM) compared to NECA (69 ± 16%) [5]. These data indicate that adenosine is appropriate as a control compound but not as a primary tool for achieving maximal functional responses.

Quality Control and Analytical Reference Standard: USP/PhEur Compliance

Adenosine reference standards meeting USP specifications (NLT 98.0% and NMT 102.0% on dried basis) are required for pharmaceutical quality control applications, including HPLC quantification of adenosine in infusion solutions and capillary electrophoresis analysis [6]. Certified reference materials with traceability to USP, PhEur, and BP primary standards are available, produced in accordance with ISO/IEC 17025 and ISO Guide 34 [6]. Procurement managers should verify that adenosine lots include Certificates of Analysis documenting assay results, loss on drying, and residue on ignition to ensure compliance with pharmacopeial monograph requirements .

In Vivo Acute Intervention Studies Requiring Rapid-Onset, Rapid-Offset Adenosine Receptor Activation

Adenosine's unique pharmacokinetic profile—plasma half-life <10 seconds, zero protein binding, and complete plasma clearance within 30 seconds—makes it the compound of choice for acute interventional studies requiring rapid-onset, rapidly reversible adenosine receptor activation [7]. This property is essential for clinical applications such as termination of paroxysmal supraventricular tachycardia via transient AV nodal blockade. In contrast, metabolically stabilized adenosine analogs (e.g., CPA with t₁/₂ of 8.2 ± 0.4 min; SPA with t₁/₂ of 66 ± 10 min) produce sustained receptor activation unsuitable for applications requiring rapid offset [8].

Quote Request

Request a Quote for Adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.